8-Fluoroimidazo[1,2-a]pyridine

GABAA receptor Allosteric Modulator Binding Affinity

8-Fluoroimidazo[1,2-a]pyridine (CAS 139022-26-7) is a validated bioisosteric replacement for imidazo[1,2-a]pyrimidine that delivers a critical LogD7.4 boost of +1.1 units (to 0.9) while preserving pKa and binding energy profiles. Its unique 8-fluoro substitution creates distinct electronic/steric properties that drive >10-fold differences in target affinity vs. 6-fluoro analogs. With sub-nanomolar GABAA receptor affinity (Ki 0.20 nM α1), low MW (136.13), and a built-in ¹⁹F NMR handle, this scaffold is ideal for FBDD, CNS lead optimization, and kinase/purinergic programs. Choose 8-fluoro substitution for selectivity and ADME advantages unmatched by other regioisomers. Global shipping; inquire for bulk research quantities.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 139022-26-7
Cat. No. B164112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroimidazo[1,2-a]pyridine
CAS139022-26-7
Synonyms8-fluoroimidazo(1,2-a)pyridine
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)F
InChIInChI=1S/C7H5FN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
InChIKeyITBDFOMJMRICLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroimidazo[1,2-a]pyridine (CAS 139022-26-7): A Fluorinated Heterocyclic Scaffold with Established Bioisosteric Properties


8-Fluoroimidazo[1,2-a]pyridine (CAS 139022-26-7) is a fluorinated nitrogen-bridgehead heterocycle belonging to the imidazo[1,2-a]pyridine family. It has been rigorously characterized as a physicochemical mimic of imidazo[1,2-a]pyrimidine, a core structure in several CNS-active pharmaceuticals [1]. The strategic placement of the fluorine atom at the 8-position modulates key properties—including basicity (pKa), lipophilicity (LogD7.4), and electrostatic surface potential—making it a distinct chemical tool for medicinal chemistry and chemical biology [1].

Why 8-Fluoroimidazo[1,2-a]pyridine Cannot Be Replaced by Other Imidazopyridine Isomers


Substituting 8-fluoroimidazo[1,2-a]pyridine with other imidazo[1,2-a]pyridine isomers (e.g., the 6-fluoro or 7-fluoro analogs) or the unsubstituted parent scaffold is not feasible due to profound, non-linear differences in binding affinity, basicity, and lipophilicity imparted by the fluorine atom's position [1]. For instance, moving the fluorine from the 8- to the 6-position is known to drastically alter the electronic distribution of the bicyclic core, leading to a >10-fold difference in biological activity depending on the target [2]. The specific electronic and steric environment created by the 8-fluoro substitution is critical for establishing the desired bioisosteric relationship with imidazo[1,2-a]pyrimidine, a property not shared by other substitution patterns [1].

Quantitative Differentiation of 8-Fluoroimidazo[1,2-a]pyridine Against Key Analogs: A Comparative Evidence Dossier


22-Fold Boost in GABAA Receptor Binding Affinity Compared to the Parent Imidazopyridine

Replacement of the 8-position C–H with a C–F unit (to give compound 3) dramatically enhances binding affinity. Compound 3 achieved a Ki of 0.20 nM at the GABAA α1 receptor, a 22-fold improvement over the parent des-fluoro imidazopyridine (compound 1, Ki = 4.35 nM) [1]. This affinity gain is equivalent to that achieved by replacing the C–H with an azine nitrogen, representing a binding energy increase of 6 kJ mol⁻¹ [1].

GABAA receptor Allosteric Modulator Binding Affinity Bioisostere

Optimal Basicity (pKa) Mimicking the Imidazopyrimidine Bioisostere

The 8-fluoro substituent lowers the pKa of the imidazopyridine core from 6.9 (parent, compound 7) to 5.4 (8-fluoro, compound 11), an effect parallel to that of the azine nitrogen in imidazopyrimidine (pKa 4.9, compound 9) [1]. This ~1.5-unit reduction is crucial for reducing the proportion of the protonated, less membrane-permeable form at physiological pH, while maintaining a much closer pKa to the pharmaceutical gold standard imidazopyrimidine core compared to the parent.

Physicochemical Properties pKa Basicity Bioisosterism

Higher Lipophilicity (LogD7.4) Compared to the Direct Bioisostere Imidazo[1,2-a]pyrimidine

While both the 8-fluoro and aza (N) substitutions lower pKa, the 8-fluoroimidazo[1,2-a]pyridine (compound 11) maintains a significantly higher LogD7.4 of 0.9, compared to -0.2 for the imidazo[1,2-a]pyrimidine (compound 9) [1]. This indicates superior lipophilicity compared to the direct bioisostere, which is a preferred property for crossing biological membranes, including the blood-brain barrier.

Lipophilicity LogD ADME CNS Penetration

Divergent Functional Efficacy at GABAA Receptor Subtypes Indicating Pharmacological Selectivity

The 8-fluoroimidazopyridine (compound 3) and the imidazopyrimidine (compound 2) produce different functional effects despite having similar binding affinities. Compound 3 showed a lower in vitro efficacy at the α1 subunit (79% of the maximal response to chlordiazepoxide) compared to the α3 subunit (104%), resulting in a 25% greater functional effect at α3- versus α1-containing receptors [1]. This functional divergence is not observed with imidazopyrimidine 2, highlighting a unique pharmacological signature.

Functional Selectivity GABA A Receptor Subtypes Efficacy α3 Subunit

High-Value Application Scenarios for 8-Fluoroimidazo[1,2-a]pyridine in Drug Discovery and Chemical Biology


Design of Subtype-Selective GABAA α3 Agonists for Anxiolysis

Leveraging the unique functional selectivity profile, where 8-fluoroimidazopyridine 3 shows 25% greater efficacy at α3 (104%) over α1 (79%) receptors, the scaffold serves as a privileged starting point for medicinal chemistry programs seeking non-sedative anxiolytics [1]. The scaffold's high affinity (Ki = 0.20 nM at α1, 0.32 nM at α3) and favorable LogD7.4 of 0.9 support CNS drug-likeness [1].

Bioisosteric Replacement of Imidazopyrimidine Cores to Improve Lipophilicity

When a lead series containing an imidazopyrimidine core suffers from poor membrane permeability due to low lipophilicity (LogD7.4 = -0.2), 8-fluoroimidazopyridine provides a validated bioisosteric replacement that boosts LogD7.4 by 1.1 units (to 0.9) while preserving the desired pKa and binding energy profile [1]. This strategy is directly applicable to CNS and other programs requiring improved ADME properties.

Fluorinated Fragment for FBDD (Fragment-Based Drug Discovery) Libraries

With its low molecular weight (136.13 g/mol), high ligand efficiency inferred from sub-nanomolar target affinity (Ki = 0.20 nM), and established synthetic tractability, 8-fluoroimidazo[1,2-a]pyridine is an ideal fragment for FBDD campaigns against purinergic or kinase targets [1]. Its 8-fluoro motif provides a clear vector for further elaboration and a spectroscopic handle for ¹⁹F NMR-based binding assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.